SM-276001

概要

説明

SM-276001: は、Toll様受容体7(TLR7)の強力かつ選択的なアゴニストです。それは経口活性インターフェロン誘導体であり、免疫応答において重要な役割を果たすインターフェロンの産生を刺激することができます。この化合物は、抗腫瘍免疫応答を誘導する上で大きな可能性を示しています .

準備方法

合成経路および反応条件: : SM-276001の合成には、コア構造の調製から始まり、目的の活性を得るための官能基修飾まで、いくつかのステップが含まれます。正確な合成経路と反応条件は、機密情報であり、詳細に公表されていません。この化合物は、求核置換反応や環化反応など、標準的な有機化学的手法を用いて合成されていることが知られています .

工業生産方法: : this compoundの工業生産は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を含む可能性があります。これには、自動反応器、クロマトグラフィーなどの精製技術、規制基準を満たすための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類: : SM-276001は、主にその官能基を含む様々な化学反応を受けます。これらの反応には以下が含まれます。

酸化: この化合物は酸化反応を受け、酸化誘導体の生成につながる可能性があります。

還元: 還元反応は、分子内の特定の官能基をその還元形に変換することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要な生成物: : これらの反応から生成される主要な生成物は、関与する特定の官能基と反応条件によって異なります。例えば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

化学: : 化学では、this compoundは、Toll様受容体7の活性化とその下流のシグナル伝達経路を研究するためのツール化合物として使用されます。これは、研究者が免疫活性化の分子メカニズムとTLR7が様々な生物学的プロセスにおける役割を理解するのに役立ちます .

生物学: : 生物学研究では、this compoundは、特にインターフェロンやその他のサイトカインの産生を含む免疫応答を調査するために使用されます。これは、ウイルス感染、自己免疫疾患、およびがん免疫療法に関連する研究で使用されています .

医学: : 医学では、this compoundは、がん治療の潜在的な治療薬として有望視されています。抗腫瘍免疫応答を誘導する能力は、腫瘍学におけるさらなる開発の候補となっています。さらに、ウイルス感染症や自己免疫疾患の治療における可能性も検討されています .

産業: : 製薬業界では、this compoundは、創薬および開発に使用されます。これは、より優れた効力と安全性プロファイルを備えた新しいTLR7アゴニストを設計するためのリード化合物として役立ちます .

科学的研究の応用

Efficacy in Cancer Models

Research has demonstrated that SM-276001 can significantly reduce tumor burden in various cancer models. Notably, it has shown promise in the following areas:

- Renal Cell Carcinoma : In studies using Balb/c syngeneic Renca models, both oral and intratracheal administration of this compound led to a marked reduction in tumor size and metastasis .

- Colon Cancer : Similar efficacy was observed in CT26 colon cancer models, where the compound induced a robust immune response that inhibited tumor growth .

- Ovarian Cancer : The OV2944-HM-1 model demonstrated that this compound could reduce pulmonary metastasis following surgical resection of primary tumors .

Summary of Research Findings

The following table summarizes key findings from studies on this compound's antitumor activity:

| Cancer Type | Model | Administration Route | Outcome | Reference |

|---|---|---|---|---|

| Renal Cell Carcinoma | Renca | Oral/Intratracheal | Reduced tumor burden | Koga-Yamakawa et al., 2013 |

| Colon Cancer | CT26 | Oral/Intratracheal | Inhibition of tumor growth | Dovedi et al., 2016 |

| Ovarian Cancer | OV2944-HM-1 | Oral/Intratracheal | Decreased pulmonary metastasis | Koga-Yamakawa et al., 2013 |

Additional Therapeutic Applications

Beyond oncology, this compound is being explored for its potential in treating viral infections and autoimmune disorders due to its ability to modulate immune responses effectively. Its oral bioavailability enhances its applicability in systemic treatments compared to other TLR agonists like imiquimod, which are primarily used topically.

Case Studies

Several studies have documented the application of this compound in clinical settings:

- Clinical Trials : Ongoing trials are assessing the efficacy of this compound in combination with other immunotherapeutic agents to enhance overall treatment outcomes for patients with advanced cancers.

- Preclinical Studies : Various preclinical models have been employed to evaluate the safety and efficacy profiles of this compound, demonstrating its potential as a novel therapeutic agent.

作用機序

SM-276001は、Toll様受容体7(TLR7)を選択的に活性化することにより、その効果を発揮します。TLR7に結合すると、活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性化とインターフェロンやその他のプロ炎症性サイトカインの産生につながるシグナル伝達カスケードをトリガーします。この活性化は、Tリンパ球やBリンパ球、ナチュラルキラー細胞、ナチュラルキラーT細胞など、様々な免疫細胞の動員と活性化につながり、免疫応答を強化します .

類似の化合物との比較

類似の化合物

イミキモド: 皮膚悪性腫瘍の治療に局所的に使用される別のTLR7アゴニスト。

レジキモド: 免疫応答修飾活性を有する可能性のあるTLR7およびTLR8アゴニスト。

独自性: : this compoundは、TLR7に対する高い選択性と経口バイオアベイラビリティが特徴です。局所的に使用されるイミキモドとは異なり、this compoundは経口投与が可能で、全身治療に適しています。さらに、その強力なインターフェロン誘導活性は、他のTLRアゴニストとは異なり、免疫療法研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Imiquimod: Another TLR7 agonist used topically for the treatment of dermatological malignancies.

Resiquimod: A TLR7 and TLR8 agonist with potential immune response-modifying activity.

CU-T12-9: A TLR1/2 agonist that activates the NF-κB pathway and enhances TLR1 and TLR2 dimerization

Uniqueness: : SM-276001 is unique due to its high selectivity for TLR7 and its oral bioavailability. Unlike imiquimod, which is used topically, this compound can be administered orally, making it more versatile for systemic treatments. Additionally, its potent interferon-inducing activity sets it apart from other TLR agonists, making it a valuable tool in immunotherapy research .

生物活性

SM-276001 is a novel compound that acts as a selective agonist for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response and has potential applications in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical models, and pharmacokinetic profiles.

This compound selectively activates TLR7, leading to the induction of various immune responses. TLR7 activation is known to enhance the production of type I interferons and other inflammatory cytokines, which are essential for mounting an effective antitumor immune response. The compound has been shown to stimulate the activation of immune effector cells, including T and B lymphocytes, natural killer (NK) cells, and NKT cells.

Efficacy in Preclinical Models

Research indicates that this compound exhibits significant antitumor efficacy in various cancer models. Notably:

- In Vivo Studies : Administration of this compound via oral or intratracheal routes has demonstrated a reduction in tumor burden in Balb/c syngeneic Renca and CT26 models. In these studies, this compound led to increased levels of cytokines such as IFNα, TNFα, and IL-12p40, correlating with enhanced immune activation .

- Metastatic Cancer Models : In the OV2944-HM-1 model of ovarian cancer, which is characterized by spontaneous metastasis to the lungs, both oral and intratracheal administration of this compound reduced pulmonary metastasis and metastasis to axillary lymph nodes following surgical resection of the primary tumor .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Administration Routes : Studies have shown that oral doses ranging from 0.1 mg/kg to 10 mg/kg result in measurable plasma concentrations of this compound. The maximum concentration (Cmax) occurs approximately one hour post-administration .

- Dose-Response Relationship : A linear relationship between dosage and Cmax was observed within the tested range. At doses above 1 mg/kg, plasma concentrations exceeded the minimum effective concentration (MEC) necessary for immune activation .

Cytokine Induction

The ability of this compound to induce cytokine production was assessed using mouse spleen cells. Key findings include:

| Cytokine | Induction Level (pg/ml) | Dose (nM) |

|---|---|---|

| IFN-γ | Significant | 30 - 100 |

| IL-12 | Significant | 30 - 100 |

| TNF-α | Significant | 30 - 100 |

| IP-10 | Significant | 30 - 100 |

Both this compound and the control compound R-848 induced cytokine production in a dose-dependent manner starting from concentrations as low as 30 nM .

Case Studies

Several case studies have highlighted the therapeutic potential of TLR7 agonists like this compound:

- Trial Observations : Clinical trials have shown that TLR7 agonists can enhance the effectiveness of existing cancer therapies by boosting immune responses against tumors .

- Combination Therapies : The use of this compound in combination with other immunotherapeutic agents is being explored to enhance overall efficacy against various malignancies .

特性

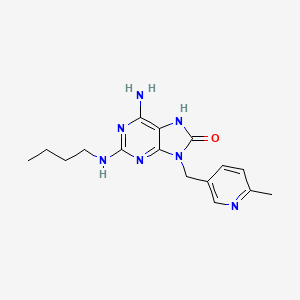

IUPAC Name |

6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIOLEMXCBOQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。